Cas no 1226437-78-0 (2-(6-propylpyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide)

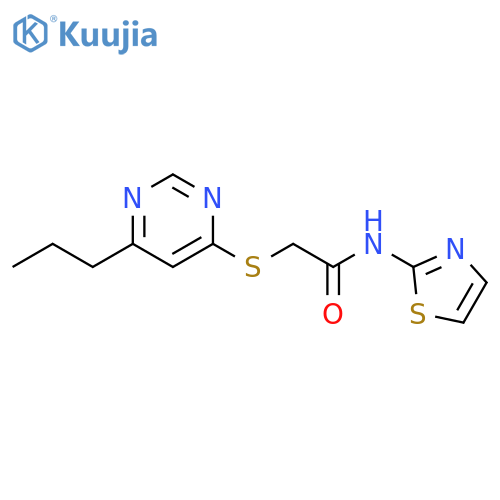

1226437-78-0 structure

商品名:2-(6-propylpyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide

2-(6-propylpyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-(6-propylpyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide

- 2-((6-propylpyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide

- 2-[(6-propylpyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

- AKOS024518519

- 1226437-78-0

- F5787-2005

-

- インチ: 1S/C12H14N4OS2/c1-2-3-9-6-11(15-8-14-9)19-7-10(17)16-12-13-4-5-18-12/h4-6,8H,2-3,7H2,1H3,(H,13,16,17)

- InChIKey: HYTLMMZHGPQGKA-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NC=CS1)(=O)CSC1=CC(CCC)=NC=N1

計算された属性

- せいみつぶんしりょう: 294.06090343g/mol

- どういたいしつりょう: 294.06090343g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 293

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 121Ų

2-(6-propylpyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5787-2005-10mg |

2-[(6-propylpyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

1226437-78-0 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5787-2005-40mg |

2-[(6-propylpyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

1226437-78-0 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F5787-2005-2mg |

2-[(6-propylpyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

1226437-78-0 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5787-2005-50mg |

2-[(6-propylpyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

1226437-78-0 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F5787-2005-3mg |

2-[(6-propylpyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

1226437-78-0 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5787-2005-15mg |

2-[(6-propylpyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

1226437-78-0 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F5787-2005-2μmol |

2-[(6-propylpyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

1226437-78-0 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F5787-2005-4mg |

2-[(6-propylpyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

1226437-78-0 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5787-2005-20mg |

2-[(6-propylpyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

1226437-78-0 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5787-2005-5μmol |

2-[(6-propylpyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

1226437-78-0 | 5μmol |

$63.0 | 2023-09-09 |

2-(6-propylpyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide 関連文献

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

1226437-78-0 (2-(6-propylpyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide) 関連製品

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 68551-17-7(Isoalkanes, C10-13)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬